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For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular
signaling, disease pathogenesis, and for the development of novel therapeutics. A key method
for elucidating these interactions at atomic resolution is Nuclear Magnetic Resonance (NMR)
spectroscopy. The incorporation of stable isotopes, such as °N, into one of the interacting
partners allows for the sensitive detection of binding events. Fmoc-Ser-OH-°N is a valuable
reagent for these studies, enabling the site-specific labeling of serine residues within a peptide
or protein. This is particularly relevant for investigating interactions involving serine
phosphorylation, a critical post-translational modification in many signaling pathways.

These application notes provide a detailed overview and protocols for the use of Fmoc-Ser-OH-
15N in studying PPIs, with a focus on the interaction between an SH2 domain-containing protein
and a serine-phosphorylated peptide.

Key Applications

¢ Binding Site Mapping: Identify the specific amino acid residues at the interface of a protein-
protein interaction using Chemical Shift Perturbation (CSP) analysis.

¢ Quantitative Analysis of Binding Affinity: Determine the dissociation constant (Kd) to quantify
the strength of the interaction.
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o Structural Elucidation: Provide distance restraints for the determination of the three-
dimensional structure of protein-peptide complexes.

o Fragment-Based Drug Discovery: Screen and characterize small molecule inhibitors that
disrupt protein-protein interactions.

Featured Application: Grb2-SH2 Domain Interaction
with a Phosphoserine-Containing Peptide

Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a crucial role in
signal transduction pathways, such as the Ras/MAPK pathway. Its SH2 domain specifically
recognizes and binds to phosphorylated tyrosine or serine residues on activated receptor
tyrosine kinases and other signaling proteins. By synthesizing a peptide with a °N-labeled
phosphoserine, we can use NMR to monitor its interaction with the Grb2-SH2 domain.
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Caption: Grb2-mediated signal transduction pathway.

Data Presentation

The binding of a 1°*N-labeled phosphoserine-containing peptide to the Grb2-SH2 domain can be
quantified by monitoring the chemical shift perturbations in the tH-1>N HSQC spectrum of the
peptide upon titration with the SH2 domain.
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PP pp (ppm) pp Pp (ppm) ed CSP:

Free Bound Free Bound
Gly-1 108.5 108.6 0.1 8.30 8.32 0.02 0.03
Ala-2 121.2 121.3 0.1 8.15 8.16 0.01 0.02
Val-3 119.8 120.1 0.3 8.42 8.48 0.06 0.08
pSer-4-
-~ 115.2 117.5 2.3 8.55 9.15 0.60 0.70
Asn-5 118.9 119.8 0.9 8.21 8.45 0.24 0.30
Leu-6 122.5 122.8 0.3 8.05 8.10 0.05 0.07
GIn-7 114.7 114.8 0.1 8.33 8.34 0.01 0.02

1Combined CSP (ppm) =[ (Ad!H)2 + (a * Ad°N)2 "2, where a is a weighting factor (typically
~0.14-0.2).

Dissociation Constant (Kd):

By fitting the chemical shift perturbation data to a binding isotherm, the dissociation constant
(Kd) for this interaction was determined.

Interacting Partners Method Dissociation Constant (Kd)

Grb2-SH2 & pSer-Peptide-1>N NMR Titration 2.5 uM

Experimental Protocols

Protocol 1: Synthesis of *>N-labeled Phosphoserine
Peptide via SPPS

This protocol describes the manual solid-phase peptide synthesis of a model phosphoserine-
containing peptide (e.g., Ac-GAV-pSer-NLQ-NH2z) with a 1>N-labeled serine residue.

Materials:
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e Rink Amide MBHA resin

e Fmoc-amino acids (including Fmoc-Ser-OH-15N)

o O-(dibenzyl-N,N-diisopropylisourea)-L-serine (for phosphoserine incorporation)

e Coupling reagents: HBTU, HOBt

o Base: N,N-Diisopropylethylamine (DIPEA)

e Fmoc deprotection solution: 20% piperidine in DMF

e Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

o Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Hz20

 Diethyl ether

Procedure:

o Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
e Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
e Washing: Wash the resin with DMF (5x) and DCM (5x).

e Amino Acid Coupling:

o For standard amino acids: Dissolve Fmoc-amino acid (3 eq), HBTU (3 eq), HOBt (3 eq),
and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours.

o For °N-Serine: Use Fmoc-Ser-OH-°N in the corresponding cycle.
e Wash: Wash the resin with DMF (3x) and DCM (3x).
» Repeat: Repeat steps 2-5 for each amino acid in the sequence.

e Phosphorylation: Couple O-(dibenzyl-N,N-diisopropylisourea)-L-serine.
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» Final Deprotection: Remove the N-terminal Fmoc group.
o Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 3 hours.

» Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and
purify by reverse-phase HPLC.

Protocol 2: NMR Titration for PPl Analysis

Materials:

15N-labeled phosphoserine peptide

Unlabeled Grb2-SH2 domain protein

NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8)
e D20
Procedure:

o Sample Preparation: Prepare a ~100 uM solution of the *>N-labeled phosphoserine peptide
in NMR buffer with 10% D20. Prepare a concentrated stock (~2 mM) of the unlabeled Grb2-
SH2 domain in the same buffer.

e Initial Spectrum: Acquire a *H->N HSQC spectrum of the free 1>N-labeled peptide.

« Titration: Add small aliquots of the concentrated Grb2-SH2 domain solution to the peptide
sample.

e Acquire Spectra: After each addition, gently mix and acquire a *H->N HSQC spectrum.

o Data Analysis:

o

Process the spectra using appropriate software (e.g., NMRPipe).

[¢]

Overlay the spectra and track the chemical shift changes for each assigned peak.

[¢]

Calculate the combined chemical shift perturbations.
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o Plot the chemical shift changes against the molar ratio of protein to peptide and fit the data
to a one-site binding model to determine the Kd.

Visualizations
Experimental Workflow for PPl Analysis
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Caption: Workflow for studying PPIs using a *N-labeled peptide.
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Caption: Logic diagram for Chemical Shift Perturbation analysis.

» To cite this document: BenchChem. [Application Notes: Probing Protein-Protein Interactions
with Fmoc-Ser-OH-15N]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b12415286#fmoc-ser-oh-15n-for-studying-protein-
protein-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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